molecular formula C27H23N5O2S B4392390 2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE

2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4392390
M. Wt: 481.6 g/mol
InChI Key: ZEMQCBQZXHJRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a quinoline moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the quinoline and benzyl groups. The final step involves the attachment of the methoxyphenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and quinoline moiety can participate in binding interactions with these targets, leading to inhibition or activation of biological pathways. The methoxyphenyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, quinoline-based molecules, and methoxyphenyl acetamides. Compared to these compounds, 2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 4-benzyl-5-(2-quinolinyl)-4H-1,2,4-triazole
  • N-(4-methoxyphenyl)acetamide
  • Quinoline-2-thiol derivatives

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[(4-benzyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2S/c1-34-22-14-12-21(13-15-22)28-25(33)18-35-27-31-30-26(32(27)17-19-7-3-2-4-8-19)24-16-11-20-9-5-6-10-23(20)29-24/h2-16H,17-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQCBQZXHJRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-BENZYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.